ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 1261021-46-8
Cat. No.: VC11852555
Molecular Formula: C25H36N4O5
Molecular Weight: 472.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261021-46-8 |
|---|---|
| Molecular Formula | C25H36N4O5 |
| Molecular Weight | 472.6 g/mol |
| IUPAC Name | ethyl 4-(4-ethylphenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C25H36N4O5/c1-6-17-8-10-18(11-9-17)21-20(22(30)33-7-2)19(26-23(31)27-21)16-28-12-14-29(15-13-28)24(32)34-25(3,4)5/h8-11,21H,6-7,12-16H2,1-5H3,(H2,26,27,31) |
| Standard InChI Key | ZYUDMRLBGXWSFP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OCC |
| Canonical SMILES | CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OCC |
Introduction
Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound features a piperazine moiety, which is commonly associated with pharmacological properties, particularly in drug design.
Synthesis
The synthesis of ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the tetrahydropyrimidine core and the attachment of the piperazine moiety. Specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., tetrahydrofuran) are used under controlled temperatures to ensure high yields and purity of the final product.
| Step | Reagents | Conditions |
|---|---|---|
| Formation of Tetrahydropyrimidine Core | Aldehydes, Ammonium Acetate | Reflux in Ethanol |
| Attachment of Piperazine Moiety | tert-Butyl Piperazine-1-carboxylate, Base | Room Temperature, THF |
Biological Activity and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume